
Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is a coordination compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound is known for its high thermal stability, nonlinear optical activity, and catalytic capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- typically involves the reaction of copper salts with tetrachlorophthalonitrile under high-temperature conditions. The reaction is usually carried out in the presence of a solvent such as quinoline or dimethylformamide (DMF) and a base like sodium methoxide. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete formation of the phthalocyanine complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phthalocyanine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products
Oxidation: Formation of oxidized phthalocyanine derivatives.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its high thermal stability and catalytic properties.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Used in the production of dyes and pigments due to its intense color and stability.
Mecanismo De Acción
The mechanism of action of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- involves its ability to interact with molecular targets through coordination chemistry. The compound can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- Zinc phthalocyanine
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Uniqueness
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is unique due to its tetrachloro substitution, which enhances its chemical reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Propiedades
Número CAS |
16040-69-0 |
|---|---|
Fórmula molecular |
C32H12Cl4CuN8 |
Peso molecular |
713.8 g/mol |
Nombre IUPAC |
copper;6,15,24,33-tetrachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12Cl4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
Clave InChI |
BYBLFAOJNIFPEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)Cl)C(=N7)N=C2[N-]3)Cl)C9=C4C=CC(=C9)Cl.[Cu+2] |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




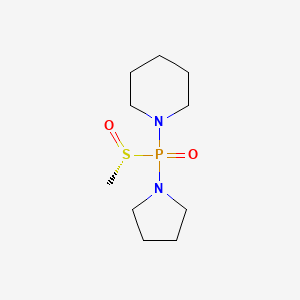
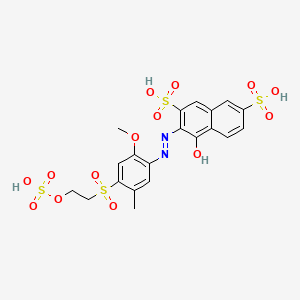

![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

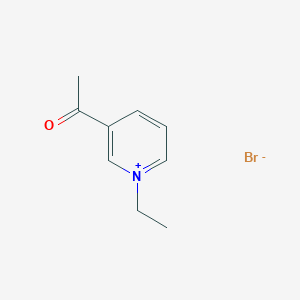
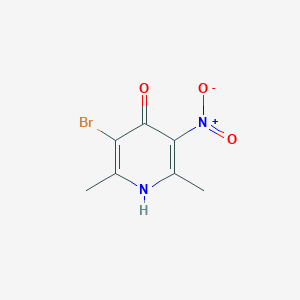
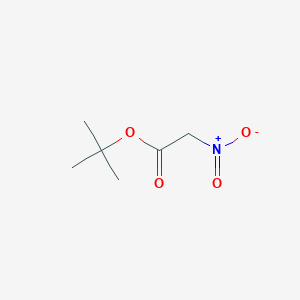
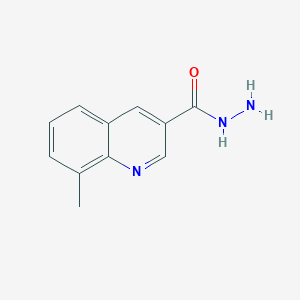

![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)

